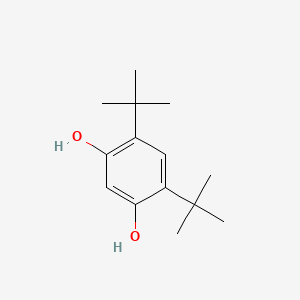

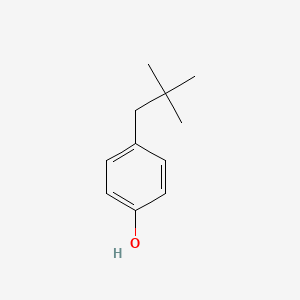

4,6-ジ-tert-ブチルレソルシノール

概要

説明

4,6-Di-tert-butylresorcinol (DTBR) is a synthetic phenol that is used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 117-118 °C and a boiling point of 260 °C. It is soluble in many organic solvents, including alcohols, ethers, and aromatic hydrocarbons. DTBR is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used as an antioxidant and preservative in a variety of industrial applications.

科学的研究の応用

抗酸化剤用途

4,6-ジ-tert-ブチルレソルシノール: は、その抗酸化特性で知られています。これは、立体的にかさ高いフェノールの合成に使用され、これらの化合物は強力な抗酸化活性を示します。 これらの抗酸化剤は、有機物質を酸化分解から保護する上で不可欠であり、さまざまな製品の保存期間を延長します .

重合阻害

この化合物は、ビニルモノマーの重合における阻害剤として機能します。 重合プロセスを防ぐことで、ポリマーの分子量を制御し、モノマー溶液の安定性を確保するのに役立ちます .

立体的にかさ高いカテコールフェノールの合成

この化合物は、一連の立体的にかさ高いカテコールフェノールの合成に使用されます。 これらの合成された化合物は、高い抗ラジカル活性を示し、制御されたラジカル反応を必要とするさまざまな化学プロセスに役立ちます .

フェノールのアルキル化

4,6-ジ-tert-ブチルレソルシノール: は、有機化学の基本的な反応であるフェノールのアルキル化に使用されます。 このプロセスは、フェノール化合物の特性を改変するために不可欠であり、所望の特性を持つ新しい材料の開発に役立ちます .

フリーラジカルスカベンジング

この化合物は、DPPHラジカル試験を使用してフリーラジカルを捕捉する能力について試験されています。 その高い抗ラジカル活性は、酸化ストレスを受けやすいシステムでの使用に適しています .

有機合成のビルディングブロック

有機合成のビルディングブロックとして、4,6-ジ-tert-ブチルレソルシノールは、さまざまな有機化合物の生成に使用されます。 その構造により、かさ高いtert-ブチル基を分子に導入することができ、それらの反応性と安定性を大幅に変更できます .

立体的にかさ高いフェノールに関する研究

学術研究および産業研究では、この化合物は、新しいフェノール系材料の開発における役割について研究されています。 その独特の構造は、有機反応における立体効果の研究において注目されています .

抗酸化物質が豊富な製品の開発

強力な抗酸化特性により、4,6-ジ-tert-ブチルレソルシノールは、化粧品、医薬品、食品保存料など、抗酸化物質の恩恵を受ける製品への潜在的な含有量について調査されています .

作用機序

Safety and Hazards

4,6-Di-tert-butylresorcinol is light-sensitive and should be stored away from light . It may cause skin irritation, serious eye irritation, and long-lasting harmful effects to aquatic life . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding release to the environment .

将来の方向性

特性

IUPAC Name |

4,6-ditert-butylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFMXIXXYWHFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063818 | |

| Record name | 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5374-06-1 | |

| Record name | 4,6-Di-tert-butylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5374-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Di-tert-butylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005374061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-di-tert-butylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DI-TERT-BUTYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W0IAD4I0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 4,6-di-tert-butylresorcinol influence its antioxidant properties?

A1: 4,6-Di-tert-butylresorcinol exhibits significantly stronger antioxidant activity compared to unsubstituted resorcinol. [] This enhanced activity can be attributed to the presence of the two tert-butyl groups at the 4 and 6 positions of the resorcinol ring. These bulky substituents likely provide steric hindrance, protecting the phenolic hydroxyl groups from participating in reactions that could lead to the formation of pro-oxidant species. Additionally, the electron-donating nature of the tert-butyl groups can increase the electron density of the aromatic ring, further stabilizing phenoxyl radicals formed during the antioxidant mechanism.

Q2: What are the challenges in synthesizing mesoporous alumina nanoparticles (MAN) for catalytic applications, and how can 4,6-di-tert-butylresorcinol be involved?

A2: One significant challenge in synthesizing MAN is controlling particle size and preventing agglomeration. [] Conventional methods often lead to large particles with low surface area, limiting their catalytic efficiency. Research has shown that using organic templates during synthesis can help control particle size and morphology. Additionally, incorporating Brønsted acid precursors, such as sulfuric acid, into the MAN structure can enhance their acidity and catalytic activity.

Q3: Can zeolites be used as catalysts for synthesizing 4,6-di-tert-butylresorcinol?

A3: Yes, zeolites, particularly modified zeolite beta, have shown promise as catalysts for the Friedel-Crafts alkylation of resorcinol, leading to the formation of 4,6-di-tert-butylresorcinol. [] Research has demonstrated that modifying zeolite beta by adjusting the SiO2/Al2O3 ratio and incorporating niobium oxide can significantly influence its acidity and, consequently, its catalytic activity and selectivity for 4,6-di-tert-butylresorcinol.

Q4: How does copper(II) mediate the oxidation of 4,6-di-tert-butylresorcinol?

A4: While copper(II)-mediated oxidation of phenols typically results in oxidative coupling, 4,6-di-tert-butylresorcinol undergoes direct oxygenation in the presence of copper(II). [] This unique reactivity is attributed to the tert-butyl substituents, which influence the electronic properties and reactivity of the resorcinol ring. The proposed mechanism involves the formation of a copper(II)-resorcinolate complex, which exists in equilibrium with a charge-transfer radical form. This radical species then reacts regioselectively with molecular oxygen, leading to oxygenation at the activated positions of the resorcinol ring.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride](/img/structure/B1329442.png)